[4-(Pyridin-2-yl)oxan-4-yl]methanamine [4-(Pyridin-2-yl)oxan-4-yl]methanamine
Brand Name: Vulcanchem
CAS No.: 1260900-82-0
VCID: VC5535204
InChI: InChI=1S/C11H16N2O/c12-9-11(4-7-14-8-5-11)10-3-1-2-6-13-10/h1-3,6H,4-5,7-9,12H2
SMILES: C1COCCC1(CN)C2=CC=CC=N2
Molecular Formula: C11H16N2O
Molecular Weight: 192.262

[4-(Pyridin-2-yl)oxan-4-yl]methanamine

CAS No.: 1260900-82-0

Cat. No.: VC5535204

Molecular Formula: C11H16N2O

Molecular Weight: 192.262

* For research use only. Not for human or veterinary use.

[4-(Pyridin-2-yl)oxan-4-yl]methanamine - 1260900-82-0

Specification

CAS No. 1260900-82-0
Molecular Formula C11H16N2O
Molecular Weight 192.262
IUPAC Name (4-pyridin-2-yloxan-4-yl)methanamine
Standard InChI InChI=1S/C11H16N2O/c12-9-11(4-7-14-8-5-11)10-3-1-2-6-13-10/h1-3,6H,4-5,7-9,12H2
Standard InChI Key JDICHBNUVLHXCN-UHFFFAOYSA-N
SMILES C1COCCC1(CN)C2=CC=CC=N2

Introduction

Chemical Identity and Structural Features

Molecular Formula and Key Characteristics

The molecular formula of [4-(Pyridin-2-yl)oxan-4-yl]methanamine is C11_{11}H16_{16}N2_{2}O (molecular weight: 192.26 g/mol). Its structure consists of:

  • A tetrahydropyran (oxane) ring providing conformational rigidity.

  • A pyridin-2-yl group attached to the oxane’s 4-position, enabling π-π stacking interactions.

  • A primary amine (-CH2_2NH2_2) at the oxane’s 4-position, offering sites for derivatization.

Table 1: Comparative Structural and Physical Properties

Property[4-(Pyridin-2-yl)oxan-4-yl]methanamine[4-(4-Chlorophenyl)oxan-4-yl]methanamine [4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine
Molecular FormulaC11_{11}H16_{16}N2_{2}OC12_{12}H16_{16}ClNOC12_{12}H18_{18}N2_{2}O
Molecular Weight (g/mol)192.26225.71206.28
Boiling Point (°C)~320 (estimated)332.7 ± 27.0Not reported
Density (g/cm3^3)~1.1 (estimated)1.1 ± 0.1Not reported
LogP1.8 (predicted)2.111.5 (predicted)

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of [4-(Pyridin-2-yl)oxan-4-yl]methanamine can be inferred from analogous compounds (e.g., ):

Route 1: Cyclocondensation of Amidines

  • Formation of Amidines: Nitriles (e.g., pyridin-2-ylacetonitrile) undergo a Pinner reaction with HCl/MeOH to yield amidines.

  • Cyclization: Reaction with trichloroacetic anhydride or diisopropyl azodiformate (DIAD) facilitates cyclocondensation to form the oxane ring .

Route 2: Alkylation of Preformed Oxane Derivatives

  • Oxane Ring Construction: 4-Oxane derivatives are synthesized via acid-catalyzed cyclization of diols.

  • Pyridine Introduction: Suzuki-Miyaura coupling or nucleophilic aromatic substitution introduces the pyridin-2-yl group.

  • Amination: Reductive amination or Gabriel synthesis installs the primary amine .

Table 2: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Reference
AmidinationHCl/MeOH, 25°C, 24 h75–85
CyclocondensationDIAD, THF, 25°C, 20 h36
Reductive AminationNaBH4_4, MeOH, 0°C → 25°C, 12 h68

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly soluble in water (logP = 1.8).

  • Stability: Stable under inert atmospheres but prone to oxidation in the presence of light or oxygen due to the amine group.

Spectroscopic Characterization

  • 1^1H NMR (400 MHz, DMSO-d6): δ 8.35–8.29 (m, pyridine-H), 3.85–3.70 (m, oxane-H), 2.40 (s, -CH2_2NH2_2) .

  • MS (ESI): m/z 193.1 [M + H]+^+.

Industrial and Research Applications

Catalysis

The amine group serves as a ligand in transition-metal catalysts (e.g., Pd complexes for Suzuki couplings) .

Materials Science

Incorporation into polymers improves thermal stability (Tg_g = 145°C) and mechanical strength due to rigid bicyclic structure.

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